Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride
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Overview
Description
“Diethyl pyrrole-2,5-dicarboxylate” was first described in 1886 . It has been prepared by a variety of methods and has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders . It has also been used as potential Janus kinase inhibitors and in the photochemical synthesis of tricyclic aziridines .
Synthesis Analysis
The compound was obtained in moderate yield by a new and unexpected base-induced ring contraction from a 1,4-thiazine precursor . Starting from ethyl bromopyruvate and cysteine ethyl ester hydrochloride, the diethyl dihydrothiazinedicarboxylate was prepared . This could be effectively dehydrogenated to give compound either by oxidation with m -chloroperbenzoic acid to the sulfoxide, followed by spontaneous thermal dehydration or directly using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as described in the literature .
Molecular Structure Analysis
The molecular and crystal structure of the compound was determined by X-ray diffraction . The structure featured hydrogen bonded dimers similar to the structure adopted by most crystallographically characterised 2-acylpyrroles .
Chemical Reactions Analysis
The compound was obtained by an unexpected and novel heterocyclic transformation . The reaction involved a base-induced ring contraction from a 1,4-thiazine precursor .
Scientific Research Applications
Synthesis and Structural Analysis
- Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride is involved in various synthetic pathways, including the preparation of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate and its conversion into diethyl pyrrole-2,5-diacetate by acid catalysis. These processes are significant in understanding the structure and tautomers of substituted pyrroles (Li, Larsen, & Brooker, 2003).
Electrochemical Applications
- The compound is used in the synthesis of new electrochromic copolymers, such as the copolymerization of diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate with 3,4-ethylenedioxythiophene (EDOT). This copolymer exhibits multicolor electrochromic properties, essential for applications like camouflage and electrochromic devices/displays (Pamuk Algi et al., 2013).
Synthesis of Pyrrole Derivatives
- The chemical is a key precursor in synthesizing a variety of pyrrole derivatives, including 1-substituted diethyl pyrrole-3,4-dicarboxylates and 1H-pyrrole-2,4-dicarboxylates. These derivatives have applications in the study of pyrrole chemistry and the development of novel organic compounds (Škrlep et al., 2009).
Structural and Reactivity Studies
- Diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, a related compound, has been synthesized and characterized, providing insights into the structure and reactivity of such compounds through spectroscopic and DFT calculations (Yahyaei, Vessally, & Hashemi, 2017).
Crystallographic Studies
- Crystal structure analysis of compounds like diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylate contributes to understanding the molecular arrangements and interactions of pyrrole-derived compounds (Sribala et al., 2021).
Future Directions
The compound has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors as well as in the photochemical synthesis of tricyclic aziridines . These applications suggest potential future directions for the use of this compound.
Properties
IUPAC Name |
diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4.ClH/c1-3-17-11(15)9-5-8-6-14(7-10(8)13-9)12(16)18-4-2;/h8-10,13H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUZQQPMKURVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CN(CC2N1)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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